![molecular formula C21H21N3O3 B2461655 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1788979-08-7](/img/structure/B2461655.png)
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms. For instance, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway. Furthermore, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of microbial strains by disrupting their cell membrane integrity.
Effets Biochimiques Et Physiologiques
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer progression, inflammation, and microbial infections. Additionally, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of various enzymes involved in cancer progression and inflammation, including COX-2 and MMPs. Furthermore, this compound has been shown to induce oxidative stress in cancer cells, leading to their apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. This compound is easy to synthesize and has shown potent biological activities against various diseases. Additionally, this compound has shown good solubility in various solvents, making it easy to use in in vitro and in vivo experiments. However, one of the limitations of this compound is its low stability under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole. One of the future directions is to investigate the potential of this compound as a lead compound for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Additionally, future studies can focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Furthermore, future studies can investigate the pharmacokinetic and pharmacodynamic properties of this compound to determine its potential for clinical use. Finally, future studies can focus on developing new synthetic routes for the synthesis of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can be achieved through a multistep reaction. The first step involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with ethyl 2-bromoacetate to yield 2-ethoxycarbonyl-5-phenyl-1,3,4-oxadiazole. The second step involves the reaction of the obtained product with N-benzylideneaniline to yield 5-[1-(benzylideneamino) ethyl]-2-ethoxycarbonyl-1,3,4-oxadiazole. The final step involves the reaction of the obtained product with 2N sodium hydroxide solution to yield 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole.
Applications De Recherche Scientifique
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Studies have shown that 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has exhibited potent antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(2-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-18-13-7-6-11-16(18)21(25)24-14-8-12-17(24)20-22-19(23-27-20)15-9-4-3-5-10-15/h3-7,9-11,13,17H,2,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRPYRBSGAZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)
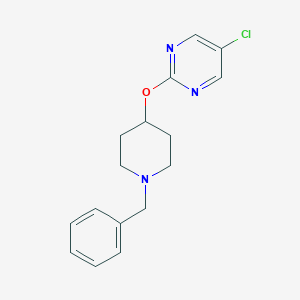

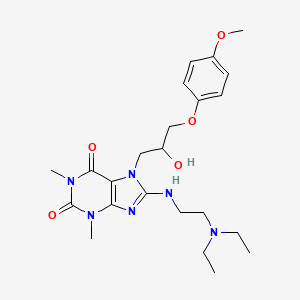
![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)
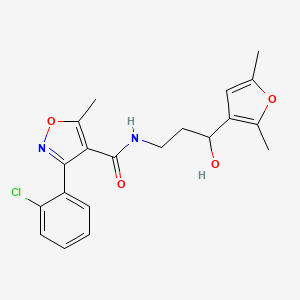
![Tert-butyl N-[[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2461582.png)

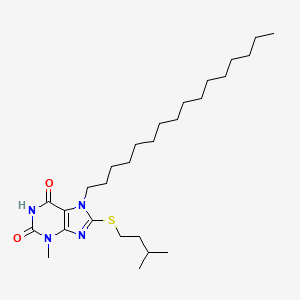
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2461588.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)
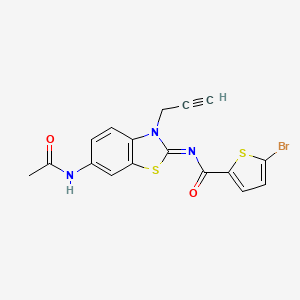

![3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2461595.png)